Myricetin 3-O-galactoside (CAS 15648-86-9) is a flavonol 3-O-glycoside characterized by the attachment of a beta-D-galactosyl residue to the myricetin aglycone core. In industrial and laboratory procurement, it is primarily sourced as a stable reference standard, a specialized antioxidant, and a precursor for advanced aqueous formulations [1]. Unlike the highly reactive and hydrophobic free aglycone, the 3-O-galactosylation fundamentally alters the compound's physicochemical profile, significantly enhancing water solubility and reducing auto-oxidation during storage [2]. These properties make it a highly specific selection for lipid peroxidation assays, dermatological hydrogels, and high-throughput screening environments where both structural stability and aqueous compatibility are critical [3].
Substituting Myricetin 3-O-galactoside with its aglycone (myricetin) or close glycoside analogs (such as myricetin 3-O-rhamnoside) introduces critical failures in assay reproducibility and formulation stability. The free aglycone is virtually insoluble in water, requiring organic solvents like DMSO that can induce artifacts in cell-based assays, and it is highly susceptible to rapid auto-oxidation [1]. Conversely, while myricetin 3-O-rhamnoside shares similar solubility, it exhibits a significantly weaker inhibitory effect on lipid peroxidation compared to the galactoside [2]. Therefore, buyers must procure the exact 3-O-galactoside to achieve the required balance of aqueous solubility, structural stability, and maximum anti-peroxidation efficacy [3].
In comparative in vitro models, Myricetin 3-O-galactoside demonstrates a significantly stronger protective effect against lipid peroxidation than its close structural analog, myricetin 3-O-rhamnoside[1].
| Evidence Dimension | Lipid Peroxidation Inhibition (IC50) |
| Target Compound Data | 160 μg/mL |
| Comparator Or Baseline | Myricetin 3-O-rhamnoside (220 μg/mL) |
| Quantified Difference | 27% lower IC50 (higher potency) for the galactoside |
| Conditions | Cell-free lipid peroxidation assay |
Justifies the procurement of the galactoside over the rhamnoside for cellular protection assays or topical formulations where maximizing anti-peroxidation efficacy is the primary goal.
The 3-O-galactosylation of the myricetin core structurally limits the redox-dependent antioxidant pathways at the propagation step, resulting in higher IC50 values in direct radical trapping assays (DPPH, PTIO) compared to the free aglycone[1].
| Evidence Dimension | Radical Adduct Formation (RAF) Reactivity |
| Target Compound Data | Higher IC50 in DPPH/PTIO assays (reduced propagation-step reactivity) |
| Comparator Or Baseline | Myricetin Aglycone (Lower IC50, highly reactive) |
| Quantified Difference | 3-O-galactosylation suppresses rapid propagation-step oxidation |
| Conditions | DPPH and PTIO radical trapping analysis coupled with UPLC-ESI-Q-TOF-MS |
The reduced direct reactivity prevents the rapid auto-oxidation and degradation typical of the aglycone, providing superior shelf-life and stability for commercial formulations and reference standards.
The presence of the galactose moiety fundamentally shifts the physicochemical profile of the molecule, granting it an aqueous solubility of approximately 2.31 g/L, whereas the myricetin aglycone is practically insoluble in water [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~2.31 g/L |
| Comparator Or Baseline | Myricetin Aglycone (Insoluble in water) |
| Quantified Difference | Transition from hydrophobic to water-compatible |
| Conditions | Standard physiological and ambient aqueous conditions |
Essential for procurement in high-throughput biological screening or hydrogel-based delivery systems where the use of organic solvents like DMSO must be minimized to avoid cellular toxicity.
Despite the structural differences in the sugar moiety, Myricetin 3-O-galactoside retains potent xanthine oxidase inhibitory activity, performing nearly identically to myricetin 3-O-rhamnoside [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition |
| Target Compound Data | 57% inhibition |
| Comparator Or Baseline | Myricetin 3-O-rhamnoside (59% inhibition) |
| Quantified Difference | Statistically comparable (within 2% variance) |
| Conditions | Cell-free XO inhibition assay at 100 μg/mL concentration |
Proves that selecting the galactoside for its superior lipid peroxidation or solubility profile does not sacrifice its baseline enzymatic inhibitory function, ensuring multi-target utility.
Due to its superior IC50 (160 μg/mL) compared to rhamnoside analogs, Myricetin 3-O-galactoside is the preferred positive control and reference standard for evaluating anti-peroxidation efficacy in cellular models [1].
Its enhanced water solubility (~2.31 g/L) makes it the ideal choice over the myricetin aglycone for in vitro biological assays, eliminating the need for high concentrations of DMSO which can cause solvent-induced artifacts [2].
The controlled radical trapping reactivity provided by the 3-O-galactosylation ensures a longer shelf-life and resistance to auto-oxidation, making it highly suitable for integration into topical hydrogels and liposomal delivery systems[3].